molecular formula C11H8Cl2N2OS B2901016 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide CAS No. 904998-77-2

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide

Cat. No.: B2901016
CAS No.: 904998-77-2
M. Wt: 287.16
InChI Key: HOLTYZQOLPJTMW-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C11H8Cl2N2OS and a molecular weight of 287.17 g/mol This compound is known for its unique structure, which includes a thiophene ring substituted with an amino group, a dichlorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide typically involves the reaction of 2,4-dichlorobenzaldehyde with thiourea and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate thiophene derivative, which is then converted to the final product through further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted thiophene or phenyl derivatives .

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
  • 2-Amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
  • 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxamide

Uniqueness

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-5-1-2-6(8(13)3-5)7-4-17-11(15)9(7)10(14)16/h1-4H,15H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLTYZQOLPJTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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